molecular formula C21H12N2O2 B15195340 6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-83-7

6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B15195340
CAS No.: 81721-83-7
M. Wt: 324.3 g/mol
InChI Key: CXCKDYOPDOUJTL-UHFFFAOYSA-N
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Description

6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an indenoisoquinoline core with a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-arylbenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridylboronic acid or ester.

    Oxidation and Functional Group Transformations: The final steps often involve oxidation reactions to introduce the dione functionality and other necessary functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with biological macromolecules:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione: This compound is unique due to its specific combination of an indenoisoquinoline core with a pyridine moiety.

    Indenoisoquinolines: These compounds share the indenoisoquinoline core but may lack the pyridine moiety, resulting in different biological activities and properties.

    Pyridine Derivatives: Compounds with a pyridine ring but without the indenoisoquinoline core, which may have different applications and mechanisms of action.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the structural features of both indenoisoquinolines and pyridine derivatives. This allows it to exhibit a broader range of biological activities and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

81721-83-7

Molecular Formula

C21H12N2O2

Molecular Weight

324.3 g/mol

IUPAC Name

6-pyridin-3-ylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C21H12N2O2/c24-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(25)23(19)13-6-5-11-22-12-13/h1-12H

InChI Key

CXCKDYOPDOUJTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CN=CC=C5

Origin of Product

United States

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